N-[2-(1-benzylimidazol-2-yl)ethyl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide
Description
N-[2-(1-benzylimidazol-2-yl)ethyl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide is a complex organic compound featuring a combination of imidazole and isoindole moieties
Properties
IUPAC Name |
N-[2-(1-benzylimidazol-2-yl)ethyl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-28-20-8-7-18-15-26(16-19(18)13-20)22(27)24-10-9-21-23-11-12-25(21)14-17-5-3-2-4-6-17/h2-8,11-13H,9-10,14-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEFZLGHVUFULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(C2)C(=O)NCCC3=NC=CN3CC4=CC=CC=C4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzylimidazol-2-yl)ethyl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Benzylation: The imidazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Isoindole Moiety: The isoindole ring can be synthesized via a cyclization reaction involving phthalic anhydride and an appropriate amine.
Coupling of Moieties: The benzylimidazole and isoindole moieties are coupled through an alkylation reaction using a suitable linker, such as 2-bromoethylamine, under basic conditions.
Final Functionalization: The methoxy group is introduced via methylation using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzylimidazol-2-yl)ethyl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy positions using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological activity of imidazole and isoindole derivatives, including their interactions with proteins and nucleic acids.
Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which N-[2-(1-benzylimidazol-2-yl)ethyl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the isoindole moiety may participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-benzylimidazol-2-yl)ethyl]-1,3-dihydroisoindole-2-carboxamide: Lacks the methoxy group, which may affect its solubility and biological activity.
N-[2-(1-methylimidazol-2-yl)ethyl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide: Methyl group instead of benzyl, potentially altering its binding affinity and specificity.
N-[2-(1-benzylimidazol-2-yl)ethyl]-5-hydroxy-1,3-dihydroisoindole-2-carboxamide: Hydroxy group instead of methoxy, which may influence its reactivity and interaction with biological targets.
Uniqueness
N-[2-(1-benzylimidazol-2-yl)ethyl]-5-methoxy-1,3-dihydroisoindole-2-carboxamide is unique due to the presence of both benzylimidazole and methoxyisoindole moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
